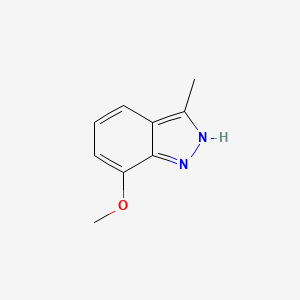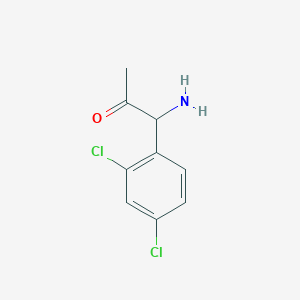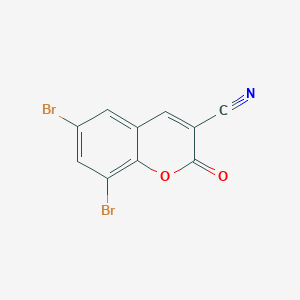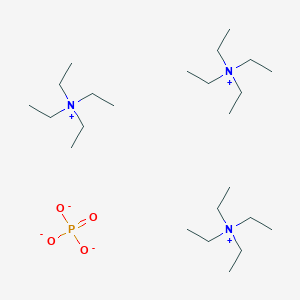
Tetraethylammonium phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethylammonium phosphate is a quaternary ammonium compound with the chemical formula [(C2H5)4N]+[PO4]3-. It consists of a tetraethylammonium cation and a phosphate anion. This compound is known for its use in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraethylammonium phosphate can be synthesized through a metathesis reaction involving tetraethylammonium bromide and a phosphate salt. The reaction typically occurs in an aqueous solution, where the tetraethylammonium bromide reacts with a soluble phosphate salt, such as sodium phosphate, to form this compound and sodium bromide as a byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and concentration of reactants to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
Tetraethylammonium phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where the tetraethylammonium cation is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various cationic reagents can be employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different phosphorus oxides, while substitution reactions can produce a variety of tetraethylammonium salts.
Aplicaciones Científicas De Investigación
Tetraethylammonium phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst and in the synthesis of various organic and inorganic compounds.
Biology: The compound is employed in studies involving ion channels and neurotransmitter receptors.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the modulation of potassium channels.
Industry: It is used in the production of high-silica zeolites and as an electrolyte in supercapacitors.
Mecanismo De Acción
The mechanism of action of tetraethylammonium phosphate involves its interaction with specific molecular targets, such as potassium channels and nicotinic acetylcholine receptors. The compound blocks these channels and receptors, thereby modulating their activity. This blockade can lead to various physiological effects, including vasodilation and inhibition of neurotransmitter release.
Comparación Con Compuestos Similares
Similar Compounds
- Tetraethylammonium chloride
- Tetraethylammonium bromide
- Tetraethylammonium iodide
- Tetramethylammonium phosphate
Uniqueness
Tetraethylammonium phosphate is unique due to its specific combination of the tetraethylammonium cation and phosphate anion. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry. Compared to other tetraethylammonium salts, this compound exhibits different solubility, reactivity, and biological activity profiles.
Propiedades
Fórmula molecular |
C24H60N3O4P |
|---|---|
Peso molecular |
485.7 g/mol |
Nombre IUPAC |
tetraethylazanium;phosphate |
InChI |
InChI=1S/3C8H20N.H3O4P/c3*1-5-9(6-2,7-3)8-4;1-5(2,3)4/h3*5-8H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3 |
Clave InChI |
AJPPAKACCOFNEN-UHFFFAOYSA-K |
SMILES canónico |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.[O-]P(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



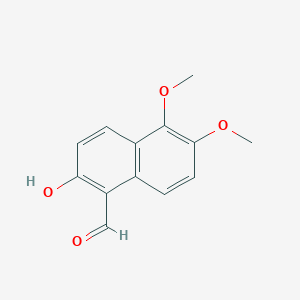
![Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13024551.png)
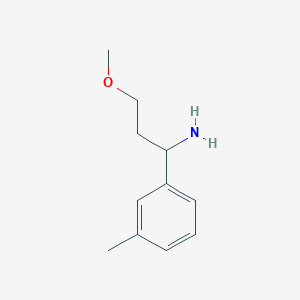
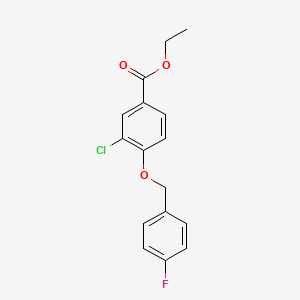

![trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13024558.png)

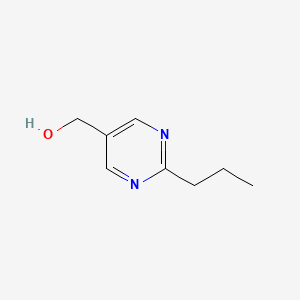
![Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13024590.png)
![Benzo[b]thiophen-4-ylhydrazine](/img/structure/B13024595.png)
